N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is an indole-acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group attached via an acetamide linker to a 4-methoxy-substituted indole core.
Properties
Molecular Formula |
C18H17ClN2O3 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-5-3-4-15-13(16)8-9-21(15)11-18(22)20-14-10-12(19)6-7-17(14)24-2/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
SYOVXKUGBFJVEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-methoxyindole.
Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with an acylating agent, such as acetyl chloride, to form an intermediate acetamide.
Coupling Reaction: The intermediate acetamide is then coupled with 4-methoxyindole under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and aniline derivatives.
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux | 2-(4-Methoxy-1H-indol-1-yl)acetic acid + 5-chloro-2-methoxyaniline | |
| Basic hydrolysis | NaOH (2 M), ethanol | Sodium salt of acetic acid derivative + 5-chloro-2-methoxyaniline |
-
Key Finding : Hydrolysis rates depend on steric hindrance from the indole and methoxyphenyl groups. The chloro substituent slightly accelerates reactivity due to its electron-withdrawing effect .
Nucleophilic Substitution
The chloro group on the phenyl ring participates in nucleophilic substitution (SNAr), especially under basic conditions.
-
Mechanistic Insight : The electron-deficient aryl chloride facilitates attack by strong nucleophiles (e.g., methoxide or amines) .
Oxidation-Reduction Reactions
The indole ring and methoxy groups are susceptible to oxidation.
-
Notable Observation : Oxidative degradation of the indole ring reduces biological activity but enhances solubility .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic structures.
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Thermal cyclization | Toluene, 110°C | Indolo[1,2-a]quinazoline derivative | |
| Acid-catalyzed cyclization | H2SO4, 70°C | Fused tetracyclic lactam |
-
Application : Cyclized derivatives show enhanced binding to biological targets like kinases.
Amidation and Acylation
The acetamide nitrogen can react with electrophiles to form urea or thiourea derivatives.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Thiourea formation | CS2, KOH, H2O | N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)thiourea | |
| Acylation | AcCl, pyridine | N-Acetylated derivative |
Interaction with Biological Targets
While not a classical reaction, the compound forms covalent adducts with cysteine residues in enzymes (e.g., GSTO1–1) .
| Target Enzyme | Binding Site | Functional Impact | References |
|---|---|---|---|
| Glutathione S-transferase ω1 | Cys32 | Irreversible inhibition, enhancing chemotherapeutic efficacy |
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit tumor growth in various cancer models, particularly in xenograft models of head and neck cancer. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Study:
In a study involving mouse xenograft models, N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide demonstrated significant tumor growth inhibition, suggesting its potential as a therapeutic agent in oncology .
Inhibition of Lipoxygenases
The compound exhibits inhibitory effects on lipoxygenases, particularly ALOX15, which are enzymes implicated in inflammatory responses and cancer progression. In vitro studies have shown that it can effectively reduce the activity of these enzymes, thereby potentially mitigating inflammation and tumorigenesis .
Data Table: Inhibitory Potency Against ALOX15
| Compound | IC50 (LA) | IC50 (AA) | Remarks |
|---|---|---|---|
| This compound | 0.010 µM | 0.032 µM | Strong inhibitor |
| Reference Compound | 0.001 µM | 0.002 µM | Standard for comparison |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties through molecular docking studies targeting cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that it may serve as a lead compound for developing new anti-inflammatory drugs .
Case Study:
In silico modeling indicated that the compound effectively binds to the active sites of COX enzymes, which could lead to reduced inflammatory responses in vivo .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Indole-Acetamide Backbones
Table 1: Key Structural and Physical Properties of Indole-Acetamide Analogues
Key Observations:
- For example, compound 10j (3-Cl, 4-F-phenyl) has a higher melting point (192–194°C) than 10k (naphthyl, 175–176°C), likely due to stronger intermolecular interactions from electronegative halogens . Methoxy groups (e.g., in the target compound) may improve aqueous solubility compared to hydrophobic substituents like naphthyl in 10k .
Synthetic Challenges :
Table 2: Activity Comparison of Acetamide Derivatives
Key Observations:
- Anticancer Potential: Compounds 10j and 10k inhibit Bcl-2/Mcl-1, critical apoptosis regulators. The target compound’s chloro and methoxy groups may similarly enhance binding to hydrophobic protein pockets .
- Enzyme Inhibition :
- Receptor Modulation: Pyridazinone derivatives (Ev5) show receptor specificity (FPR2) influenced by substituents. The target compound’s methoxy groups could mimic the 4-methoxybenzyl group in FPR2 agonists .
Structural and Computational Insights
- Crystallography and Bond Properties :
- The target compound’s chloro group may balance reactivity and solubility .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic compound belonging to the acetamide class, characterized by a chloro-substituted methoxyphenyl group and a methoxy-substituted indole moiety. Its molecular formula is , with a molecular weight of 344.8 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The structural representation of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O3 |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1282113-71-6 |
Synthesis
The synthesis involves:
- Starting Materials: 5-chloro-2-methoxyaniline and 4-methoxyindole.
- Acylation Reaction: The aniline undergoes acylation with acetyl chloride.
- Coupling Reaction: The acetamide intermediate is coupled with 4-methoxyindole using EDCI and triethylamine.
- Purification: Techniques like recrystallization or column chromatography are employed to obtain the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. However, detailed studies are necessary to elucidate the precise molecular mechanisms involved in its biological effects .
Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities:
- Antimicrobial Activity: Some derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Effects: Compounds containing similar indole structures have been evaluated for their ability to inhibit lipoxygenase enzymes, which play a key role in inflammatory processes .
- Anticancer Potential: Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on benzimidazole derivatives reported that certain compounds demonstrated excellent inhibitory activity against various pathogens, suggesting that modifications in the structure can enhance bioactivity .
- Research focusing on substituted indoles indicated promising results against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Basic: What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamide?
Methodological Answer:
The compound is typically synthesized via amide coupling strategies. A common approach involves:
- Step 1: Preparation of the indole precursor (e.g., 4-methoxy-1H-indole) through substitution or protection/deprotection reactions.
- Step 2: Activation of the carboxylic acid group (e.g., using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate, TBTU) in anhydrous dichloromethane (DCM) with a coupling agent like 2,6-lutidine.
- Step 3: Reaction with the aromatic amine (e.g., 5-chloro-2-methoxyaniline) under controlled temperature (0–5°C to 25–30°C) to form the acetamide bond.
- Optimization: Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), and purification involves sequential washes (HCl, brine) and drying over Na₂SO₄ .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) with <5 ppm error .
- X-ray Crystallography: Single-crystal analysis (e.g., SHELX programs) determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the indole-acetamide conformation) .
Basic: How are preliminary biological activities (e.g., anticancer potential) assessed for this compound?
Methodological Answer:
- In vitro assays:
- Structural analogs: Modifying substituents (e.g., chloro, methoxy) on the phenyl or indole rings to correlate activity with electronic/steric effects .
Advanced: How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
Methodological Answer:
- Control experiments: Verify assay conditions (e.g., cell passage number, serum concentration) to eliminate variability.
- Metabolic stability: Use human/rat liver microsomes to assess if rapid metabolism (e.g., cytochrome P450-mediated O-demethylation) reduces observed activity .
- Target selectivity profiling: Employ kinase or receptor panels to identify off-target effects that may confound results .
Advanced: What strategies improve metabolic stability while retaining target affinity?
Methodological Answer:
- In silico prediction: Tools like MetaSite identify metabolic "soft spots" (e.g., methoxy groups prone to demethylation). Replace labile groups with electron-deficient substituents (e.g., fluorine) or polar moieties (e.g., glycinyl) to reduce P450-mediated oxidation .
- Microsomal stability assays: Compare half-life (t₁/₂) of analogs in human/rat microsomes. For example, fluorophenyl derivatives in showed improved t₁/₂ (>2 hours vs. <0.5 hours for the parent compound) .
Advanced: How can computational methods aid in conformational analysis or SAR studies?
Methodological Answer:
- Molecular docking: Simulate binding to target proteins (e.g., Bcl-2, COX-2) using software like AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds between the acetamide NH and Asp/Glu residues) .
- QSAR modeling: Corrogate substituent properties (e.g., Hammett σ values, logP) with bioactivity data to prioritize synthetic targets. For example, electron-withdrawing groups on the phenyl ring enhance apoptosis induction .
Advanced: What crystallographic insights inform the compound’s solid-state behavior?
Methodological Answer:
- SHELX refinement: Resolve disorder in methoxy/chloro substituents using restraints (e.g., DFIX, SIMU) to ensure accurate thermal parameter modeling .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O contacts between methoxy and acetamide groups) that influence solubility and stability .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
- Case study ( ):
- Fluorine incorporation ( ): Fluorophenyl amides retained COX-2 inhibition (IC₅₀ ~10 nM) while improving metabolic stability .
Tables
Table 1: Key Synthetic Parameters for Amide Coupling (Adapted from )
| Parameter | Optimal Condition |
|---|---|
| Coupling agent | TBTU |
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C (activation), 25°C (reaction) |
| Reaction time | 12–24 hours |
| Purification | DCM washes, Na₂SO₄ drying |
Table 2: Metabolic Stability of Analogs (Adapted from )
| Substituent | t₁/₂ (Human microsomes) | COX-2 IC₅₀ |
|---|---|---|
| Phenethyl (Parent) | 0.3 hours | 15 nM |
| 4-Fluorophenyl | 2.1 hours | 12 nM |
| Pyridinyl | 1.8 hours | 18 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
